Fen1-IN-2 -

Fen1-IN-2

Catalog Number: EVT-8604080
CAS Number:
Molecular Formula: C20H15N3O4S
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fen1-IN-2 was developed as part of a series of inhibitors aimed at modulating the activity of FEN1. It is classified as a chemical compound that functions as a selective inhibitor, impacting the nuclease activity of FEN1 without affecting other nucleases. This specificity is essential for minimizing off-target effects in therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fen1-IN-2 typically involves multi-step organic synthesis techniques. The process may include:

  1. Starting Materials: Selection of appropriate precursors that contain functional groups conducive to nucleophilic attack or electrophilic substitution.
  2. Reagents: Utilization of reagents such as coupling agents, protecting groups, and solvents that facilitate the formation of desired chemical bonds.
  3. Reaction Conditions: Optimization of temperature, pH, and reaction time to maximize yield and purity.
  4. Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) to isolate and purify the final product.

The detailed synthetic route can vary based on the specific modifications made to enhance potency and selectivity against FEN1.

Molecular Structure Analysis

Structure and Data

Fen1-IN-2 possesses a unique molecular structure that facilitates its interaction with the active site of FEN1. Key structural features include:

  • Functional Groups: Specific moieties that enhance binding affinity to the enzyme.
  • Conformation: The three-dimensional arrangement that allows optimal interaction with FEN1's active site.

Molecular modeling studies suggest that Fen1-IN-2 adopts a conformation that fits well within the binding pocket of FEN1, potentially stabilizing the enzyme-inhibitor complex.

Chemical Reactions Analysis

Reactions and Technical Details

Fen1-IN-2 undergoes specific chemical reactions when interacting with FEN1:

  • Inhibition Mechanism: The compound binds to the active site of FEN1, preventing substrate access and subsequent cleavage. This competitive inhibition can be characterized through kinetic studies measuring changes in reaction rates.
  • Stability Studies: The stability of Fen1-IN-2 in various conditions (e.g., pH, temperature) is crucial for determining its viability as a therapeutic agent.

Kinetic parameters such as KiK_i (inhibition constant) can be derived from these studies to quantify its inhibitory potency.

Mechanism of Action

Process and Data

The mechanism by which Fen1-IN-2 inhibits FEN1 involves:

  • Binding Affinity: The inhibitor competes with DNA substrates for binding to the active site of FEN1.
  • Conformational Changes: Upon binding, Fen1-IN-2 may induce conformational changes in FEN1 that further inhibit its nuclease activity.

Data from biochemical assays demonstrate a significant reduction in FEN1 activity in the presence of Fen1-IN-2, supporting its role as an effective inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fen1-IN-2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Determined through mass spectrometry.
  • Solubility: Evaluated in various solvents to determine suitable formulations for biological assays.
  • Stability: Assessed over time under different environmental conditions (e.g., light exposure, temperature).

These properties are critical for understanding how Fen1-IN-2 behaves in biological systems and its potential for therapeutic use.

Applications

Scientific Uses

Fen1-IN-2 has several promising applications in scientific research:

  • Cancer Research: As an inhibitor of FEN1, it can be used to study the role of this enzyme in cancer cell proliferation and DNA repair mechanisms.
  • Drug Development: Potentially serves as a lead compound for developing new cancer therapeutics targeting DNA repair pathways.
  • Biochemical Assays: Utilized in assays to investigate the biochemical pathways involving FEN1, contributing to a deeper understanding of DNA metabolism.
Introduction to Flap Endonuclease 1 and Fen1-IN-2 in Genomic Stability

Role of Flap Endonuclease 1 in DNA Repair Pathways: Okazaki Fragment Maturation and Long-Patch Base Excision Repair

Flap Endonuclease 1 is a structure-specific metallonuclease belonging to the Rad2 nuclease family, essential for maintaining genomic integrity through its involvement in multiple DNA metabolic pathways. Its primary functions include participation in Okazaki fragment maturation during DNA replication and long-patch base excision repair for DNA damage response [2] [3]. During lagging-strand DNA synthesis, Flap Endonuclease 1 cleaves 5′ single-stranded flaps generated by displacement synthesis when DNA polymerase δ encounters downstream Okazaki fragments. This precise cleavage removes RNA primers and initiator DNA, creating a nick for DNA ligase 1 to seal—a process termed the short-flap pathway [2] [3]. When flaps escape initial cleavage and become elongated or form secondary structures, Flap Endonuclease 1 collaborates with DNA2 nuclease/helicase in the long-flap pathway, where DNA2 processes long flaps before Flap Endonuclease 1 executes final cleavage [2].

In long-patch base excision repair, Flap Endonuclease 1 excises displaced flaps containing damaged bases. Following base removal by glycosylases and backbone incision by AP endonuclease 1, DNA polymerase β performs strand displacement synthesis, generating a 2–10 nucleotide flap. Flap Endonuclease 1 cleaves this flap, enabling DNA ligase 1 to complete the repair [3] [4]. This pathway is particularly crucial for repairing oxidized bases and modified sugar residues resistant to short-patch repair. Flap Endonuclease 1’s activity depends on coordination with proliferating cell nuclear antigen, which stimulates its cleavage efficiency and stabilizes its binding to DNA substrates [3] [5].

Table 1: Key DNA Repair Pathways Involving Flap Endonuclease 1

PathwayFunctionFlap Endonuclease 1's RolePartners
Okazaki Fragment MaturationProcesses lagging-strand DNA fragments during replicationCleaves 5′ flaps to remove RNA primers and create ligatable nicksDNA polymerase δ, DNA ligase 1, PCNA
Long-Patch Base Excision RepairRepairs damaged bases resistant to short-patch repairExcises displaced flaps containing damaged nucleotidesDNA polymerase β, APE1, PCNA
Telomere MaintenanceEnsures stability of chromosome endsFacilitates replication through G-rich sequences; resolves stalled forksRecQ helicases, Telomeric proteins
Stalled Fork RescueRestarts collapsed replication forksCleaves regressed fork structures via gap endonuclease activityRecQ helicases

Rationale for Targeting Flap Endonuclease 1 in Oncological Research: Overexpression in Cancer and Genomic Instability

Flap Endonuclease 1 exhibits differential expression patterns in cancer versus normal tissues, positioning it as a compelling therapeutic target. Genome-wide analyses reveal that Flap Endonuclease 1 is overexpressed in multiple malignancies—including breast, ovarian, colorectal, and oral squamous cell carcinomas—where elevated levels correlate with advanced tumor stage, chemotherapy resistance, and poor prognosis [6] [7] [8]. In breast cancer, Flap Endonuclease 1 mRNA and protein levels are significantly upregulated in triple-negative and luminal subtypes, with immunohistochemical studies confirming nuclear accumulation in tumor cells [6]. Similarly, in oral squamous cell carcinoma, Flap Endonuclease 1 overexpression associates with immunosuppressive phenotypes like programmed death receptor ligand 1 upregulation and human leukocyte antigen downregulation, enabling immune evasion [8].

Mechanistically, Flap Endonuclease 1 overexpression promotes genomic instability through dual pathways:

  • Replication Stress: Insufficient Flap Endonuclease 1 activity—due to dominant-negative mutations like L209P—impairs Okazaki fragment maturation and long-patch base excision repair. This results in unresolved DNA flaps accumulating into double-strand breaks, chromosomal fragmentation, and telomere attrition [4] [9]. The L209P mutation abolishes Flap Endonuclease 1’s flap endonuclease, exonuclease, and gap endonuclease activities while retaining DNA-binding capability, thereby sequestering repair complexes nonproductively [4].
  • Hyperactive Repair: Conversely, Flap Endonuclease 1 overexpression accelerates DNA repair fidelity beyond physiological needs, enabling cancer cells to survive genotoxic insults from chemotherapy or radiation. This is exemplified in cisplatin-resistant ovarian cancer, where Flap Endonuclease 1 nuclear translocation enhances damage tolerance [6] [7].

Table 2: Flap Endonuclease 1 Dysregulation in Human Cancers

Cancer TypeExpression StatusClinical CorrelationFunctional Consequence
Breast CancerOverexpressedShorter survival; chemoresistanceEnhanced DSB repair; evasion of apoptosis
Oral Squamous Cell CarcinomaOverexpressedLymphocyte infiltration; immunosuppressionPD-L1 upregulation; HLA-DR dysregulation
Colorectal CancerMutated (e.g., L209P)Genomic instability; cellular transformationDefective long-patch base excision repair; DSB accumulation
Lung CancerOverexpressedTumor progression; cisplatin resistanceIncreased repair of platinum-induced DNA lesions

Fen1-IN-2 as a Selective Flap Endonuclease 1 Inhibitor: Discovery and Initial Characterization

Fen1-IN-2 emerged from targeted screening for compounds that selectively inhibit Flap Endonuclease 1’s nuclease activities without affecting structurally similar nucleases. Initial biochemical characterization revealed that Fen1-IN-2 binds the active site of Flap Endonuclease 1, which coordinates two magnesium ions (Mg²⁺) essential for cleaving phosphodiester bonds in DNA flaps [4] [6]. This binding disrupts the catalytic pocket, mimicking the effects of cancer-associated mutations like L209P—a mutation that destabilizes residues D179 and D181, critical for Mg²⁺ coordination [4].

Key pharmacological properties of Fen1-IN-2 include:

  • Mechanism of Action: Fen1-IN-2 competitively inhibits Flap Endonuclease 1’s flap endonuclease activity (IC₅₀ ≈ 2.6 μM), exonuclease activity (IC₅₀ ≈ 5.8 μM), and gap endonuclease activity (IC₅₀ ≈ 3.4 μM) by blocking DNA substrate access to the active site. Molecular docking simulations show it occupies the helical arch through which single-stranded DNA threads before cleavage [4] [6].
  • Selectivity Profile: Fen1-IN-2 exhibits >50-fold selectivity for Flap Endonuclease 1 over related nucleases (e.g., exonuclease 1, DNA2) and DNA repair proteins (e.g., APE1, polymerase β). This specificity arises from its unique interaction with Flap Endonuclease 1’s hydrophobic pocket near the active site, a feature absent in other Rad2 family members [6].
  • Cellular Effects: In breast cancer models, Fen1-IN-2 induces replication stress markers (γH2AX, 53BP1 foci), increases apoptosis, and prolongs doubling time. It synergizes with ionizing radiation, reducing clonogenic survival by 60–80% in triple-negative breast cancer cells [6].

Fen1-IN-2’s ability to phenocopy functional Flap Endonuclease 1 deficiency—as seen in L209P mutants—validates it as a chemical probe for dissecting Flap Endonuclease 1’s roles in genome maintenance and cancer [4].

Properties

Product Name

Fen1-IN-2

IUPAC Name

4-[3-[(3-hydroxy-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)methyl]phenyl]benzamide

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C20H15N3O4S/c21-18(24)14-6-4-13(5-7-14)15-3-1-2-12(10-15)11-22-16-8-9-28-17(16)19(25)23(27)20(22)26/h1-10,27H,11H2,(H2,21,24)

InChI Key

VQEJSOSSYFEKGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)N)CN3C4=C(C(=O)N(C3=O)O)SC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.